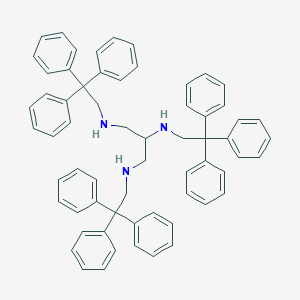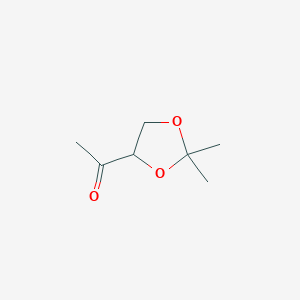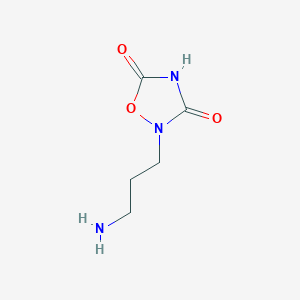
Homoquisqualamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoquisqualamine is a natural product that has been isolated from the marine sponge, Haliclona sp. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. Homoquisqualamine has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
Homoquisqualamine acts as an agonist of the glutamate receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and activates it, leading to the release of various neurotransmitters and the modulation of neuronal activity.
Biochemische Und Physiologische Effekte
Homoquisqualamine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Homoquisqualamine has several advantages for use in lab experiments. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. However, the synthesis of homoquisqualamine is a complex process, and it may not be suitable for large-scale production.
Zukünftige Richtungen
There are several future directions for the study of homoquisqualamine. It has potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods may lead to the production of homoquisqualamine on a larger scale.
Synthesemethoden
The synthesis of homoquisqualamine is a complex process due to its unique structure. The most commonly used method for the synthesis of homoquisqualamine is through the use of a chiral auxiliary. The process involves the use of various reagents and catalysts to produce the final product.
Wissenschaftliche Forschungsanwendungen
Homoquisqualamine has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
158923-63-8 |
|---|---|
Produktname |
Homoquisqualamine |
Molekularformel |
C5H9N3O3 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10) |
InChI-Schlüssel |
RCGQEYVSADAATR-UHFFFAOYSA-N |
SMILES |
C(CN)CN1C(=O)NC(=O)O1 |
Kanonische SMILES |
C(CN)CN1C(=O)NC(=O)O1 |
Andere CAS-Nummern |
158923-63-8 |
Synonyme |
HOMOQUAM homoquisqualamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



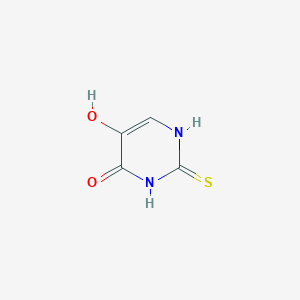

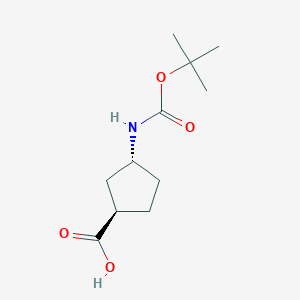
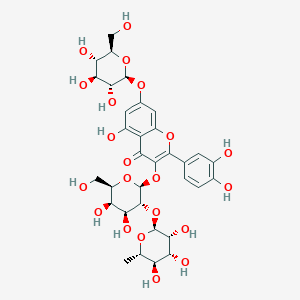
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)

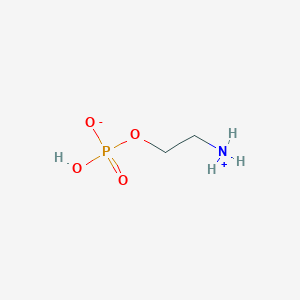
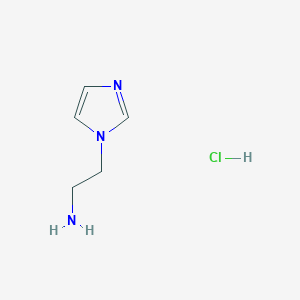
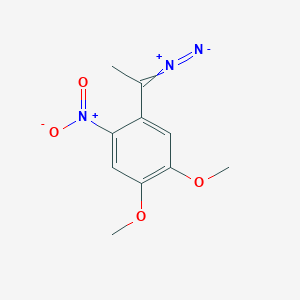
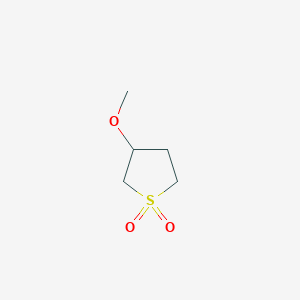
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
